Butyl 2-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propanoate
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Overview
Description
Butyl 2-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a butyl ester group, a dimethylamino-substituted pyrimidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propanoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-dimethoxypyrimidine and dimethylamine.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the dimethylamino-substituted pyrimidine reacts with morpholine under basic conditions.
Esterification: The final step involves the esterification of the resulting intermediate with butyl propanoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 2-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Butyl 2-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group and pyrimidine ring are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-[2-[2-(methylamino)pyrimidin-4-yl]morpholin-4-yl]propanoate
- Butyl 2-[2-[2-(ethylamino)pyrimidin-4-yl]morpholin-4-yl]propanoate
- Butyl 2-[2-[2-(dimethylamino)pyridine-4-yl]morpholin-4-yl]propanoate
Uniqueness
Butyl 2-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to molecular targets, and improved pharmacokinetic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
butyl 2-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-5-6-10-24-16(22)13(2)21-9-11-23-15(12-21)14-7-8-18-17(19-14)20(3)4/h7-8,13,15H,5-6,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRZCJGPWYLJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)N1CCOC(C1)C2=NC(=NC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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